Cas no 115909-22-3 (Angoroside C)

Angoroside C Chemical and Physical Properties
Names and Identifiers
-
- Angoroside C
- [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Angorosideç
- Angoroside
- Angelo glycosides C
- Angoroside C ,98%
- 8G0I99W72T
- Angoroside-C
- Isoangoroside C
- MEGxp0_000467
- C36H48O19
- AB3000035
- X1082
- 909A223
- beta-D-Glucopyranoside, 2-(3-hydr
- s9407
- Q27270356
- beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl O-alpha-L-arabinopyranosyl-(1-->6)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-->3)]-, 4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- (2R,3R,4R,5R,6R)-5-HYDROXY-6-[2-(3-HYDROXY-4-METHO
- GINSENGMAX
- BRD-K07160755-001-01-5
- BETA.-D-GLUCOPYRANOSIDE, 2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL O-.ALPHA.-L-ARABINOPYRANOSYL-(1-6)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1-3))-, 4-((2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE)
- UNII-8G0I99W72T
- CS-0007110
- (2R,3R,4R,5R,6R)-5-HYDROXY-6-[2-(3-HYDROXY-4-METHOXYPHENYL)ETHOXY]-4-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}-2-({[(2S,3R,4S,5S)-3,4,5-TRIHYDROXYOXAN-2-YL]OXY}METHYL)OXAN-3-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE
- NCGC00168947-01
- CCG-270469
- AS-75316
- ANGOROSIDE C [INCI]
- HY-N0062
- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- 115909-22-3
- ACon1_000575
- AC-33990
- AKOS037514548
- (2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-2-({[(2R,3S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- BETA.-D-GLUCOPYRANOSIDE, 2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL O-ALPHA-L-ARABINOPYRANOSYL-(1-6)-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1-3))-, 4-((2E)-3-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE)
- (2R,3R,4R,5R,6R)-5-Hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)-2-((((2R,3S,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxy)methyl)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- GLXC-13034
-
- MDL: MFCD09752673
- Inchi: 1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
- InChI Key: KLQXMRBGMLHBBQ-DQTDZZOCSA-N
- SMILES: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@]1([H])[C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])OC([H])([H])[H])O[C@]([H])(C([H])([H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O2)O[H])O[H])O[H])[C@@]1([H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O)O[H]
Computed Properties
- Exact Mass: 784.278979g/mol
- Surface Charge: 0
- XLogP3: -1.4
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 19
- Rotatable Bond Count: 15
- Monoisotopic Mass: 784.278979g/mol
- Monoisotopic Mass: 784.278979g/mol
- Topological Polar Surface Area: 282Ų
- Heavy Atom Count: 55
- Complexity: 1210
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 784.8
Experimental Properties
- Color/Form: Powder
- Density: 1.5400
- Melting Point: No data available
- Boiling Point: 985.7°C at 760 mmHg
- Flash Point: 301.7°C
- Refractive Index: 1.651
- PSA: 282.21000
- LogP: -1.94660
Angoroside C Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Storage temperature -20 ° C
Angoroside C Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003275-10mg |
Angoroside C |
115909-22-3 | 98% | 10mg |
¥457 | 2024-05-26 | |
TargetMol Chemicals | T3903-5mg |
Angoroside C |
115909-22-3 | 98.92% | 5mg |
¥ 638 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202465-1mg |
Angoroside C, |
115909-22-3 | ≥98% | 1mg |
¥226.00 | 2023-09-05 | |
ChemScence | CS-0007110-5mg |
Angoroside C |
115909-22-3 | 99.93% | 5mg |
$80.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3903-1 mL * 10 mM (in DMSO) |
Angoroside C |
115909-22-3 | 98.27% | 1 mL * 10 mM (in DMSO) |
¥1125.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3903-5 mg |
Angoroside C |
115909-22-3 | 98.27% | 5mg |
¥755.00 | 2022-04-26 | |
ChemFaces | CFN98149-20mg |
Angoroside C |
115909-22-3 | >=98% | 20mg |
$98 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3903-10 mg |
Angoroside C |
115909-22-3 | 98.27% | 10mg |
¥1295.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3903-25 mg |
Angoroside C |
115909-22-3 | 98.27% | 25mg |
¥2201.00 | 2022-04-26 | |
TRC | A637968-1mg |
Angoroside C |
115909-22-3 | 1mg |
$ 64.00 | 2023-04-19 |
Angoroside C Related Literature
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Fang Lu,Ning Zhang,Donghua Yu,Hongwei Zhao,Mu Pang,Yue Fan,Shumin Liu RSC Adv. 2019 9 33354
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Pengfei Li,Meng Qi,Haijun Hu,Qing Liu,Qiming Yang,Dandan Wang,Fujiang Guo,S. W. Annie Bligh,Zhengtao Wang,Li Yang RSC Adv. 2015 5 51701
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Rongliang Zheng,Yimin Shi,Zhongjian Jia,Chenyang Zhao,Qi Zhang,Xiaorong Tan Chem. Soc. Rev. 2010 39 2827
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4. Fast repair of DNA radicals in the earliest stage of carcinogenesis suppresses hallmarks of cancerRongliang Zheng,Zhongjian Jia,Ji Li,Shuangsheng Huang,Ping Mu,Fangxin Zhang,Chunming Wang,Chengshan Yuan RSC Adv. 2011 1 1610
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5. Mass spectrometry based molecular profile dissects the complexity of traditional Chinese medicineWenhu Liu,Xiaojuan Guo,Qiang Li,Guang Xu,Mengpei Feng,Tianbing Guan,Leyu Yan,Wenna Nie,Tony Parker,Haitao Lv Anal. Methods 2015 7 2902
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Oligosaccharides
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbohydrates and carbohydrate conjugates Oligosaccharides
Additional information on Angoroside C
Angoroside C (CAS No. 115909-22-3): A Comprehensive Overview
Angoroside C (CAS No. 115909-22-3) is a natural compound primarily derived from the Ilex pubescens plant, commonly known as Chinese holly. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of Angoroside C, including its chemical structure, pharmacological properties, and recent research findings.
Chemical Structure and Properties
Angoroside C is a flavonoid glycoside with a molecular formula of C27H30O15. Its molecular weight is approximately 614.5 g/mol. The compound features a complex structure with multiple hydroxyl groups and a sugar moiety, which contributes to its solubility and stability in aqueous environments. The presence of these functional groups also plays a crucial role in its biological activities.
Pharmacological Activities
Angoroside C has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Recent research has highlighted its potential in the treatment of chronic diseases and cancer. For instance, a study published in the Journal of Ethnopharmacology (2021) demonstrated that Angoroside C exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In another study published in the Cancer Letters (2020), researchers found that Angoroside C can induce apoptosis in human breast cancer cells by modulating the expression of Bcl-2 family proteins. This finding suggests that Angoroside C may have potential as an adjuvant therapy in cancer treatment.
Antioxidant Properties
The antioxidant properties of Angoroside C have also been well-documented. A study published in the Oxidative Medicine and Cellular Longevity (2019) reported that Angoroside C can effectively scavenge free radicals and reduce oxidative stress in cellular models. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Clinical Applications and Potential Therapeutic Uses
The diverse biological activities of Angoroside C have led to increased interest in its clinical applications. Preclinical studies have shown promising results in various disease models, paving the way for further clinical trials. For example, a preclinical study published in the Biochemical Pharmacology (2018) demonstrated that Angoroside C can protect against liver injury by reducing oxidative stress and inflammation.
In addition to its potential in treating chronic diseases, Angoroside C has also shown promise in cosmetic applications due to its antioxidant properties. A study published in the Cosmetics Journal (2020) reported that topical application of formulations containing Angoroside C can improve skin health by reducing oxidative damage and promoting collagen synthesis.
Safety and Toxicity Profile strong>
The safety profile of Angoroside C strong > is an important consideration for its potential therapeutic use. Preclinical studies have generally shown that < strong > Angoroside C strong > is well-tolerated at therapeutic doses, with minimal adverse effects. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs. p > < p >< strong > Future Research Directions strong > p > < p >While significant progress has been made in understanding the biological activities of strong > Angoroside C strong >, several areas warrant further investigation. These include elucidating the molecular mechanisms underlying its pharmacological effects, optimizing delivery methods for improved bioavailability, and conducting large-scale clinical trials to validate its therapeutic potential. p > < p >In conclusion, strong > Angoroside C strong > (CAS No. 115909-22-3) is a promising natural compound with a wide range of biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, making it an exciting area of focus for both academic researchers and pharmaceutical developers. p > article > < /response >
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